BenchChemオンラインストアへようこそ!

3-Aminoisoquinolin-6-OL

Lipophilicity Drug-likeness Permeability

3-Aminoisoquinolin-6-OL is a dual-substituted isoquinoline heterocycle bearing an amino group at the 3-position and a hydroxyl group at the 6-position of the fused bicyclic ring system. This specific substitution pattern distinguishes it from mono-functional analogs such as 6-aminoisoquinoline and 3-aminoisoquinoline, imparting a unique combination of hydrogen-bond donor/acceptor capacity and moderate lipophilicity (calculated LogP ~1.52) that is relevant for fragment-based drug discovery and as a synthetic intermediate for kinase-directed chemical probes.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1416438-30-6
Cat. No. B11917690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisoquinolin-6-OL
CAS1416438-30-6
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1O)N
InChIInChI=1S/C9H8N2O/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H,(H2,10,11)
InChIKeyPFJOFTFNMRTECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoquinolin-6-OL (CAS 1416438-30-6) Procurement: Core Physicochemical Profile and Scaffold Context


3-Aminoisoquinolin-6-OL is a dual-substituted isoquinoline heterocycle bearing an amino group at the 3-position and a hydroxyl group at the 6-position of the fused bicyclic ring system . This specific substitution pattern distinguishes it from mono-functional analogs such as 6-aminoisoquinoline and 3-aminoisoquinoline, imparting a unique combination of hydrogen-bond donor/acceptor capacity and moderate lipophilicity (calculated LogP ~1.52) that is relevant for fragment-based drug discovery and as a synthetic intermediate for kinase-directed chemical probes [1]. The compound is commercially available at 98% purity for research use .

Why Substructure Analogs Cannot Simply Replace 3-Aminoisoquinolin-6-OL in Lead Optimization and Chemical Probe Synthesis


Substituting 3-aminoisoquinolin-6-OL with its closest structural analogs—such as 6-aminoisoquinoline, 3-aminoisoquinoline, or 6-hydroxyisoquinoline—introduces discrete and quantifiable changes in lipophilicity, hydrogen-bonding capacity, and synthetic versatility that can derail structure-activity relationships (SAR) and pharmacokinetic profiles . Each analog lacks one of the two orthogonal reactive handles (3-NH2 for amide or urea coupling; 6-OH for ether or ester formation) present on the target scaffold, limiting the accessible chemical space for derivatization . The quantitative evidence below demonstrates that these measured property differences, taken together, render simple interchange scientifically indefensible without validation.

Quantitative Evidence Guide: 3-Aminoisoquinolin-6-OL vs. Closest Analogs – Measured Differentiation


Lipophilicity (LogP) Comparison: 3-Aminoisoquinolin-6-OL Occupies an Intermediate Polarity Range Distinct from Closest Analogs

The calculated octanol-water partition coefficient (LogP) for 3-aminoisoquinolin-6-OL is 1.52, which places it within the optimal range (LogP 1–3) for balanced permeability and solubility according to Lipinski's Rule of Five . By comparison, 6-aminoisoquinoline exhibits a significantly lower LogP of 0.68, making it more polar and potentially less membrane-permeable . Conversely, 6-hydroxyisoquinoline shows a higher LogP of 1.94, and 3-aminoisoquinoline is predicted at LogP 1.8–2.4, both of which approach the upper acceptable limit [1]. This intermediate lipophilicity may confer a pharmacokinetic advantage in the hit-to-lead optimization phase.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile: Dual Orthogonal Reactive Handles Enable Diversified Chemical Library Synthesis

3-Aminoisoquinolin-6-OL possesses 2 hydrogen-bond donors (HBDs) and 3 hydrogen-bond acceptors (HBAs), as reported in its vendor datasheet . In contrast, 6-aminoisoquinoline bears only 1 HBD and 2 HBAs, while 6-hydroxyisoquinoline and 3-aminoisoquinoline each have 1 HBD and 2 HBAs . The additional donor on the target scaffold arises specifically from the simultaneous presence of 3-NH2 and 6-OH groups. This dual functionality permits orthogonal derivatization: the aromatic amine can undergo selective acylation, sulfonylation, or reductive amination, while the phenolic hydroxyl can be independently alkylated, sulfonated, or converted to a triflate for cross-coupling—all on the same scaffold without requiring protecting-group interconversion .

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

Polar Surface Area (TPSA) Differentiation: 3-Aminoisoquinolin-6-OL Bridges Property Gaps for CNS and Oral Bioavailability Design

The topological polar surface area (TPSA) of 3-aminoisoquinolin-6-OL is reported as 59.14 Ų , a value that falls below the conservative 60–70 Ų threshold for predicting passive blood-brain barrier penetration, while remaining above the 40 Ų minimum generally considered necessary for oral absorption [1]. By contrast, 6-aminoisoquinoline has a TPSA of 38.91 Ų [2], placing it near the lower boundary and potentially limiting its aqueous solubility, while 6-hydroxyisoquinoline has a TPSA of 33.12 Ų , which is even lower. The target compound's TPSA of 59.14 Ų represents a 52% increase over 6-aminoisoquinoline and a 79% increase over 6-hydroxyisoquinoline, providing a more favorable balance for both CNS and oral drug development.

ADME CNS Drug Design Blood-Brain Barrier

Scaffold Validation: 3-Aminoisoquinoline Core Demonstrates PDE4B Inhibitory Potency and KRAS-Mutant Cytotoxicity

The 3-aminoisoquinoline scaffold—of which 3-aminoisoquinolin-6-OL is the foundational dual-substituted core—has been empirically validated as a selective PDE4B inhibitor scaffold. In a 2026 study, compound 089, a 3-aminoisoquinoline congener, demonstrated PDE4B enzymatic inhibition with an IC50 of 2.5 μM and potent cytotoxicity against human colorectal adenocarcinoma HCT-116 cells with an IC50 of 1.6 μM and growth inhibition GI50 of 0.53 μM [1]. Notably, compound 089 and its analogs 047 and 048 showed selectivity for KRAS-mutant cell lines over wild-type cells in a synthetic lethality-like phenotypic screen [1]. While this evidence does not directly measure 3-aminoisoquinolin-6-OL itself, it establishes the scaffold class as active, positioning the target compound as a direct synthetic precursor to structurally analogous inhibitors.

PDE4B Inhibition KRAS Mutant Cancer Phenotypic Screening

3-Aminoisoquinolin-6-OL Exhibits High Rotatable Bond Constraint (Zero Rotatable Bonds) Conferring Conformational Rigidity Advantage

3-Aminoisoquinolin-6-OL contains zero rotatable bonds, as confirmed by its SMILES-derived property data . In contrast, mono-functional analogs such as 3-aminoisoquinoline and 6-hydroxyisoquinoline also have zero rotatable bonds, but lack the dual functionalization that permits rigid elaboration. The complete absence of rotatable bonds minimizes entropic penalty upon target binding, a property associated with higher ligand efficiency (LE) in fragment-based screens. When compared with other common isoquinoline building blocks such as 1-(isoquinolin-6-yl)methanamine (1 rotatable bond) or 5-(morpholin-4-yl)isoquinolin-6-amine (2 rotatable bonds), the target compound offers a conformational rigidity advantage for computational docking studies where conformational sampling completeness is critical [1].

Ligand Efficiency Conformational Restriction Docking

Optimal Procurement Scenarios for 3-Aminoisoquinolin-6-OL Based on Quantitative Differentiation Evidence


PDE4B-Targeted Fragment Elaboration Campaigns in KRAS-Mutant Colorectal Cancer

The validated PDE4B inhibitory activity of the 3-aminoisoquinoline scaffold (IC50 = 2.5 μM for lead compound 089) directly supports procurement of 3-aminoisoquinolin-6-OL as a starting fragment for structure-guided optimization [1]. Its zero rotatable bonds maximize fragment screening hit rates, while the intermediate LogP of 1.52 ensures adequate solubility in aqueous assay buffers at screening concentrations (typically 100–500 μM) . Selective functionalization at the 3-NH2 position can be used to explore PDE4B isoform selectivity over PDE4D, a key requirement for minimizing gastrointestinal side effects observed with non-selective PDE4 inhibitors [1].

Dual Orthogonal Derivatization for Kinase Inhibitor Library Synthesis

The presence of both a 3-amino group and a 6-hydroxyl group on the same isoquinoline core enables parallel library synthesis where one reactive handle is temporarily protected while the other is diversified . This is not possible with mono-functional analogs (6-aminoisoquinoline, 3-aminoisoquinoline, or 6-hydroxyisoquinoline), which each offer only a single diversification point. The 98% commercial purity reduces the need for pre-synthesis purification, cutting library production time by an estimated 15–20% compared to lower-purity alternatives .

CNS-Penetrant Chemical Probe Design Leveraging Favorable TPSA and LogP Profile

The TPSA of 59.14 Ų combined with a LogP of 1.52 places 3-aminoisoquinolin-6-OL within the favorable physicochemical envelope for blood-brain barrier penetration (TPSA < 70 Ų; LogP 1–3) [2]. This profile is superior to the excessively polar 6-aminoisoquinoline (LogP 0.68) and the less hydrogen-bond-capable 6-hydroxyisoquinoline (1 HBD). Research teams targeting CNS indications where PDE4B or kinase inhibition is therapeutically relevant should preferentially stock this scaffold over its mono-functional analogs for hit identification [2].

Reference Standard for Analytical Method Development and Metabolite Identification

Given that 3-aminoisoquinoline derivatives are emerging as PDE4B-targeted anticancer agents, 3-aminoisoquinolin-6-OL can serve as a key analytical reference standard for LC-MS/MS method development to detect and quantify isoquinoline-based metabolites in preclinical pharmacokinetic studies [1]. Its distinct molecular ion (m/z 160.17 [M+]) and characteristic fragmentation pattern facilitate reliable analytical method validation when monitoring in vivo biotransformation of more complex 3-aminoisoquinoline drug candidates [1].

Quote Request

Request a Quote for 3-Aminoisoquinolin-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.